molecular formula C14H18S2 B14679213 1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane] CAS No. 31443-14-8

1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]

Cat. No.: B14679213
CAS No.: 31443-14-8
M. Wt: 250.4 g/mol
InChI Key: DFMAMGPGAQFSCS-UHFFFAOYSA-N
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Description

1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclohexane] is a spirocyclic compound featuring a unique structure where a benzodithiepine ring is fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclohexane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzodithiepine derivative with a cyclohexane derivative in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific conditions like elevated temperatures or pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclohexane] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclohexane] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclopentane]
  • Spiro[indoline-3,2’-pyrrole] derivatives
  • Spirocyclic oxindoles

Uniqueness

1,5-Dihydrospiro[2,4-benzodithiepine-3,1’-cyclohexane] stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties

Properties

CAS No.

31443-14-8

Molecular Formula

C14H18S2

Molecular Weight

250.4 g/mol

IUPAC Name

spiro[1,5-dihydro-2,4-benzodithiepine-3,1'-cyclohexane]

InChI

InChI=1S/C14H18S2/c1-4-8-14(9-5-1)15-10-12-6-2-3-7-13(12)11-16-14/h2-3,6-7H,1,4-5,8-11H2

InChI Key

DFMAMGPGAQFSCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)SCC3=CC=CC=C3CS2

Origin of Product

United States

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